molecular formula C12H22ClN3OS B12306984 3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride

3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride

Cat. No.: B12306984
M. Wt: 291.84 g/mol
InChI Key: HFJMHYZTDQWLHL-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride typically involves multi-step organic reactions. The starting materials might include a thiazole derivative and a pentanamide precursor. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Aminomethylation: Introduction of the aminomethyl group can be done using reagents like formaldehyde and ammonia or amines.

    Amidation: The final step might involve the formation of the amide bond between the thiazole derivative and the pentanamide precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the thiazole ring or the aminomethyl group.

    Reduction: Reduction reactions might target the amide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its thiazole moiety, which is known for antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The aminomethyl group might enhance binding affinity or specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: Basic structure with diverse biological activities.

    Benzothiazole: Known for its antimicrobial and anticancer properties.

    Thiazolidine: Used in the synthesis of various pharmaceuticals.

Uniqueness

3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C12H22ClN3OS

Molecular Weight

291.84 g/mol

IUPAC Name

3-(aminomethyl)-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pentanamide;hydrochloride

InChI

InChI=1S/C12H21N3OS.ClH/c1-4-9(7-13)6-11(16)15-12-14-10(5-2)8(3)17-12;/h9H,4-7,13H2,1-3H3,(H,14,15,16);1H

InChI Key

HFJMHYZTDQWLHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)CC(CC)CN)C.Cl

Origin of Product

United States

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